N-((1-isopropylpiperidin-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide
CAS No.: 946383-29-5
Cat. No.: VC4258440
Molecular Formula: C21H28N2O2S
Molecular Weight: 372.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946383-29-5 |
|---|---|
| Molecular Formula | C21H28N2O2S |
| Molecular Weight | 372.53 |
| IUPAC Name | 4-phenyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C21H28N2O2S/c1-17(2)23-14-12-18(13-15-23)16-22-26(24,25)21-10-8-20(9-11-21)19-6-4-3-5-7-19/h3-11,17-18,22H,12-16H2,1-2H3 |
| Standard InChI Key | YEBHVLQGXOSRAG-UHFFFAOYSA-N |
| SMILES | CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the preparation of the biphenyl core, introduction of the sulfonamide group, and attachment of the isopropylpiperidine moiety. Common methods might involve nucleophilic substitution reactions and the use of protecting groups to ensure selective functionalization.
Biological Activity and Potential Applications
While specific biological activity data for N-((1-isopropylpiperidin-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide are not readily available, compounds with similar structural elements (e.g., sulfonamides and biphenyl derivatives) have been explored for various pharmacological activities, including anti-inflammatory and anticancer properties. The presence of a piperidine ring could suggest potential interactions with biological targets such as receptors or enzymes.
Data Table: General Information
| Property | Description |
|---|---|
| CAS Number | 946383-29-5 |
| Chemical Name | N-((1-isopropylpiperidin-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide |
| Molecular Formula | Not explicitly provided |
| Molecular Weight | Not explicitly provided |
| Synthesis | Typically involves multiple steps including nucleophilic substitution reactions |
Research Challenges and Future Directions
Given the limited availability of specific research findings on N-((1-isopropylpiperidin-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide, future studies should focus on its synthesis, purification, and biological characterization. Techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) would be essential for confirming its structure and assessing its pharmacological potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume